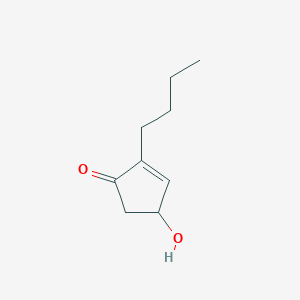
2-Butyl-4-hydroxycyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-4-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a butyl group, a hydroxyl group, and a cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-hydroxycyclopent-2-en-1-one can be achieved through several methods. One common approach involves the selective reduction of a precursor compound, such as 4-hydroxycyclopent-2-enone, using specific reducing agents under controlled conditions . The reaction conditions typically include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-4-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The butyl group or hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Butyl-4-hydroxycyclopent-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-4-hydroxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Butyl-4-hydroxycyclopent-2-en-1-one can be compared with other similar compounds, such as:
4-Hydroxycyclopent-2-en-1-one: Lacks the butyl group, making it less hydrophobic.
2-Hydroxycyclopent-2-en-1-one: Similar structure but without the butyl group, leading to different chemical properties.
4-Ethyl-2-hydroxycyclopent-2-en-1-one: Contains an ethyl group instead of a butyl group, affecting its reactivity and applications.
Propiedades
Número CAS |
62995-29-3 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-butyl-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-7-5-8(10)6-9(7)11/h5,8,10H,2-4,6H2,1H3 |
Clave InChI |
VULIYXMNOCHVPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(CC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


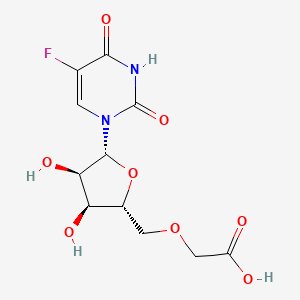
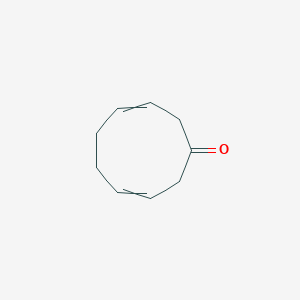
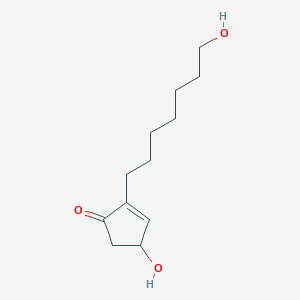


stannane](/img/structure/B14505607.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
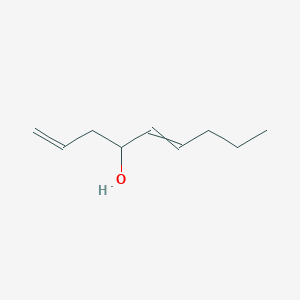



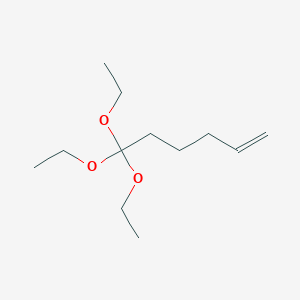
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)
